molecular formula C25H19N3 B3974815 1-[4-biphenylyl(phenyl)methyl]-1H-1,2,3-benzotriazole

1-[4-biphenylyl(phenyl)methyl]-1H-1,2,3-benzotriazole

Cat. No. B3974815
M. Wt: 361.4 g/mol
InChI Key: ILNRMBZVPZHGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-biphenylyl(phenyl)methyl]-1H-1,2,3-benzotriazole, also known as BP-1, is a widely used synthetic compound. It is a type of benzotriazole derivative that has been extensively studied for its potential applications in various fields. BP-1 is a UV filter that is commonly used in sunscreens, cosmetics, and other personal care products. It is also used as a stabilizer in plastics and polymers.

Mechanism of Action

The mechanism of action of 1-[4-biphenylyl(phenyl)methyl]-1H-1,2,3-benzotriazole involves its ability to absorb UV radiation. When exposed to UV radiation, this compound absorbs the energy and undergoes a photochemical reaction. This reaction results in the formation of a stable, non-toxic compound that does not cause damage to the skin or other tissues.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered safe for use in personal care products. It has been shown to have no significant effects on the growth or survival of various cell types in vitro. In vivo studies have shown that this compound has no significant toxic effects on various organs and tissues, including the liver, kidneys, and reproductive organs.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[4-biphenylyl(phenyl)methyl]-1H-1,2,3-benzotriazole is its excellent UV absorption properties. This makes it an ideal candidate for use as a sunscreen agent and as a stabilizer in plastics and polymers. This compound is also relatively easy to synthesize and purify, making it readily available for use in various research applications. One of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain applications.

Future Directions

There are several future directions for research on 1-[4-biphenylyl(phenyl)methyl]-1H-1,2,3-benzotriazole. One area of interest is the development of new and more efficient synthesis methods for this compound. Another area of interest is the development of new applications for this compound, such as in the treatment of inflammatory diseases. Additionally, there is a need for further studies to evaluate the potential toxic effects of this compound on various organs and tissues in vivo. Overall, this compound is a promising compound with many potential applications in various fields, and further research is needed to fully understand its properties and potential uses.

Scientific Research Applications

1-[4-biphenylyl(phenyl)methyl]-1H-1,2,3-benzotriazole has been extensively studied for its potential applications in various fields. It has been shown to have excellent UV absorption properties, making it an ideal candidate for use as a sunscreen agent. It is also used as a stabilizer in plastics and polymers to prevent degradation caused by UV radiation. This compound has been studied for its potential use in photodynamic therapy, a treatment for cancer that involves the use of light-activated drugs. It has also been studied for its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

1-[phenyl-(4-phenylphenyl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3/c1-3-9-19(10-4-1)20-15-17-22(18-16-20)25(21-11-5-2-6-12-21)28-24-14-8-7-13-23(24)26-27-28/h1-18,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNRMBZVPZHGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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